Cas no 6200-60-8 (Imidazo[1,2-a]pyridine-3-carboxylic acid)
Imidazo[1,2-a]pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyridine-3-carboxylicacid
- Imidazo(1,2-a)pyridine-3-carboxylic acid
- PubChem19678
- WLN: T56 AN DNJ BVQ
- 3-Carboxyimidazo[1,2-a]pyridine
- DOGXPDFZEQXZDS-UHFFFAOYSA-N
- SBB087589
- NSC305198
- RW3620
- TRA0000863
- AB09861
- RP02225
- AM804143
- 6200-60-8
- SCHEMBL496758
- MFCD01720458
- SG4R7HE86J
- Imidazo[1 pound not2-a]pyridine-3-carboxylic acid
- NSC-305199
- Z1201621330
- DTXSID00211053
- EN300-83097
- FT-0647972
- FS-3399
- AKOS006343000
- SY004048
- A23462
- NSC-305198
- NSC 305198
- J-521498
- AC-7120
- CS-W002822
- Imidazo[1,2-a]pyridine-3-carboxylic acid, AldrichCPR
- Imidazo[1,2-a]pyridine-3-carboxylic?acid
- BRN 0608485
- H-imidazo[1,2-a]pyridine-3-carboxylic acid
- DTXCID00133544
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- MDL: MFCD01720458
- Inchi: 1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)
- InChI Key: DOGXPDFZEQXZDS-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C2C=CC=CN21)=O
- BRN: 0608485
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
Experimental Properties
- Melting Point: 196 °C
- PSA: 54.60000
- LogP: 1.03250
Imidazo[1,2-a]pyridine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazo[1,2-a]pyridine-3-carboxylic acid Pricemore >>
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Imidazo[1,2-a]pyridine-3-carboxylic acid Suppliers
Imidazo[1,2-a]pyridine-3-carboxylic acid Related Literature
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1. Ligand-free Pd-catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl bromidesUttam B. Karale,Saradhi Kalari,Jala Shivakumar,Vitthal B. Makane,Dattatraya A. Babar,Ritesh P. Thakare,Bathini Nagendra Babu,Sidharth Chopra,Haridas B. Rode RSC Adv. 2016 6 65095
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Bing Mu,Yusheng Wu,Jingya Li,Dapeng Zou,Junbiao Chang,Yangjie Wu Org. Biomol. Chem. 2016 14 246
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Mari Vellakkaran,Rajaka Lingayya,Bejjanki Naveen Kumar,Kommu Nagaiah,Y. Poornachandra,C. Ganesh Kumar RSC Adv. 2015 5 80057
Additional information on Imidazo[1,2-a]pyridine-3-carboxylic acid
Properties and Applications of Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 6200-60-8)
Imidazo[1,2-a]pyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 6200-60-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both imidazole and pyridine rings in its molecular framework endows it with unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The chemical structure of Imidazo[1,2-a]pyridine-3-carboxylic acid consists of a fused ring system comprising an imidazole ring connected to a pyridine ring at the 1 and 2 positions, with a carboxylic acid functional group at the 3-position. This arrangement contributes to its reactivity and potential for further functionalization, which is a key consideration in medicinal chemistry. The carboxylic acid moiety, in particular, provides a site for derivatization, enabling the synthesis of various analogs with tailored biological properties.
In recent years, Imidazo[1,2-a]pyridine-3-carboxylic acid has been extensively studied for its pharmacological potential. One of the most compelling areas of research involves its application as a precursor in the synthesis of bioactive molecules. The imidazopyridine scaffold has been demonstrated to exhibit inhibitory activity against several enzymes and receptors implicated in inflammatory and infectious diseases. For instance, derivatives of this compound have shown promise in modulating Janus kinases (JAKs), which are central to signaling pathways involved in immune responses.
Moreover, the structural features of Imidazo[1,2-a]pyridine-3-carboxylic acid make it an attractive candidate for developing small-molecule inhibitors targeting oncogenic pathways. Preclinical studies have highlighted its ability to interact with specific protein targets, thereby disrupting aberrant signaling cascades that contribute to cancer progression. The carboxylic acid group at the 3-position allows for further modifications such as esterification or amidation, which can enhance solubility and bioavailability—critical factors for drug efficacy.
The synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylic acid moiety. Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Recent advancements in computational chemistry have further accelerated the discovery process involving Imidazo[1,2-a]pyridine-3-carboxylic acid. Molecular docking studies combined with quantum mechanical calculations allow researchers to predict binding affinities and optimize lead compounds before experimental validation. This approach has been instrumental in identifying novel derivatives with enhanced potency and selectivity against therapeutic targets.
Another area where Imidazo[1,2-a]pyridine-3-carboxylic acid has shown promise is in the development of antimicrobial agents. The fused heterocyclic system exhibits structural similarity to certain natural products known for their antibacterial and antifungal properties. By leveraging this scaffold, researchers have synthesized compounds that disrupt microbial cell wall synthesis or interfere with essential metabolic pathways. Such findings are particularly relevant in light of rising antibiotic resistance challenges worldwide.
The versatility of Imidazo[1,2-a]pyridine-3-carboxylic acid extends to its role as an intermediate in the production of agrochemicals. Certain derivatives derived from this compound have demonstrated herbicidal and pesticidal activities, offering potential solutions for crop protection without compromising environmental safety. This dual applicability underscores the compound's broad utility across multiple domains of chemical research.
In conclusion,Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 6200-60-8) represents a structurally intriguing molecule with significant pharmaceutical and agrochemical potential. Its unique scaffold allows for diverse functionalization strategies, enabling the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to remain a cornerstone in medicinal chemistry innovation.
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